2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
11-(pyridin-3-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-4-13-14(5-1)17-19-8-7-18(11-15(13)19)10-12-3-2-6-16-9-12/h2-3,6,9H,1,4-5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMVKFBEOHILTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation.
Mode of Action
For instance, some compounds inhibit CDK2, which results in alterations in cell cycle progression and induction of apoptosis within cells.
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby affecting the proliferation of cells.
Pharmacokinetics
One study reported that a similar compound had an oral bioavailability of 51% in rats.
Result of Action
Similar compounds have been reported to significantly inhibit the growth of various cell lines. This suggests that this compound may also have significant anti-proliferative effects.
Biological Activity
The compound 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 242.32 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in several areas:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds can inhibit cancer cell growth. For instance:
- In vitro studies have shown that certain derivatives exhibit significant growth inhibition against various cancer cell lines. One study reported a mean growth inhibition (GI%) of 43.9% across 56 cell lines when testing related compounds .
- Mechanism of Action : Molecular docking simulations suggest that these compounds bind similarly to known inhibitors of cancer cell proliferation. They have been shown to induce cell cycle arrest at the G0-G1 phase and promote apoptosis in treated cells .
Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties:
- Experimental Models : In animal models of inflammation, certain derivatives have demonstrated a reduction in inflammatory markers and improved outcomes compared to controls.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study on Anticancer Activity :
- Cell Cycle Analysis :
Data Tables
Preparation Methods
Cyclocondensation of Aminopyrazoles with Cyclic β-Diketones
A widely adopted method involves reacting 3-aminopyrazole derivatives with cyclic β-diketones under oxidative conditions. For example, N-amino-2-iminopyridines react with 1,3-cyclopentanedione in ethanol containing acetic acid under an oxygen atmosphere to yield 2,3-dihydrocyclopentapyrazolo[1,5-a]pyridin-1-ones. This reaction proceeds via a conjugate addition followed by oxidative dehydrogenation, forming the pyrazolo-pyridine core (Figure 1).
Mechanistic Pathway :
- Nucleophilic attack by the enol form of 1,3-cyclopentanedione on N-amino-2-iminopyridine.
- Oxidative dehydrogenation mediated by molecular oxygen, yielding the aromatic pyrazolo[1,5-a]pyridine system.
- Cyclization and dehydration to form the fused cyclopentane ring.
Yields for this method range from 72% to 94%, depending on the substituents and reaction conditions.
Pyrazole Ring Formation onto Preexisting Pyrazine Frameworks
Alternative approaches involve constructing the pyrazole ring onto a preformed pyrazine derivative. For instance, 3-aminopyrazoles can react with 2-pyrone derivatives in butanol under reflux to form pyrazolo[3,4-b]pyridin-3-ones, which are subsequently functionalized. While this method originally targets pyridinone derivatives, modifications using diamines or diketones could adapt it to synthesize the pyrazine-containing core.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
Competitive pathways, such as the formation of triazolo[1,5-a]pyridines, are mitigated by controlling acetic acid concentration (6 equivalents optimal). Excess acid promotes over-oxidation, while insufficient acid slows cyclization.
Analytical Validation
Successful synthesis is confirmed via:
- NMR Spectroscopy : Distinct signals for the pyridin-3-ylmethyl protons (δ 2.5–3.5 ppm) and aromatic pyrazole/pyrazine protons (δ 7.0–8.5 ppm).
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (m/z 299.37 for analogous structures).
Comparative Data Table
Q & A
Q. Example Protocol :
- Step 1 : React 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine with iodinated intermediates under Pd-catalyzed conditions .
- Step 2 : Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .
- Monitoring : Use TLC or HPLC to track intermediate formation .
Table 1 : Key Reaction Parameters
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂, K₂CO₃ | 100°C | 55–65 |
| 2 | Pyridine-3-carboxaldehyde | 80°C | 70–75 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., pyridine methyl at δ 2.5–3.0 ppm, cyclopenta protons at δ 1.8–2.2 ppm) .
- ¹³C NMR : Confirm aromatic carbons (δ 120–150 ppm) and aliphatic carbons (δ 20–50 ppm) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <2 ppm error .
IR Spectroscopy : Detect functional groups (e.g., C=N stretch at 1600 cm⁻¹, C-H bending at 700–800 cm⁻¹) .
Q. Example Data :
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency .
pH Control : Maintain pH 7–9 during cyclization to avoid side reactions .
Q. Case Study :
- Replacing THF with DMF increased yield from 55% to 72% in pyrazolo-pyrazine functionalization .
- Lowering temperature from 120°C to 80°C reduced byproduct formation by 40% .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Address contradictions via:
Multi-Technique Validation : Cross-check NMR assignments with COSY or HSQC for proton-proton correlations .
Elemental Analysis : Compare observed vs. calculated C/H/N ratios (e.g., ΔC < 0.3%) .
Crystallography : If crystals are obtainable, X-ray diffraction provides definitive bond-length confirmation .
Q. Example Conflict Resolution :
- A reported δ 3.2 ppm proton was re-assigned to a methylene group (not pyridine) after HSQC analysis .
Advanced: How to computationally evaluate bioavailability and drug-likeness?
Methodological Answer:
Use in silico tools to assess:
Lipinski’s Rule of Five :
Veber’s Parameters :
Table 2 : Bioavailability Predictions
| Parameter | Value | Compliance |
|---|---|---|
| Molecular Weight | 298.3 Da | Yes |
| LogP | 3.2 | Yes |
| TPSA | 78.5 Ų | Yes |
| Rotatable Bonds | 4 | Yes |
Advanced: What strategies improve regioselectivity in pyrazolo-pyrazine functionalization?
Methodological Answer:
Steric Control : Bulky directing groups (e.g., nitro or cyano) block undesired positions .
Catalytic Systems : Pd/ligand combinations (e.g., XPhos) enhance C-H activation at position 7 .
Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control over kinetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
